molecular formula C12H12N2O2 B13301510 2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid

2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B13301510
M. Wt: 216.24 g/mol
InChI Key: SQYZDXOGASVLJT-UHFFFAOYSA-N
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Description

2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid (CAS 1780761-97-8) is a high-value nitrogen-containing heterocyclic building block of significant interest in modern drug discovery and organic synthesis. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its wide range of impressive biological activities . This scaffold is found in several marketed drugs and is a core component in compounds investigated for their anticancer, antiviral, antibacterial, anti-inflammatory, and antituberculosis properties . The carboxylic acid functional group at the 7-position of this compound provides a versatile handle for further synthetic modification, allowing researchers to readily generate a diverse array of derivatives, such as amides and esters, via coupling reactions . The cyclobutyl substituent at the 2-position is a valuable structural motif that can influence the compound's physicochemical properties, metabolic stability, and overall pharmacokinetic profile. The exploration of such saturated and partially saturated derivatives is a key area of focus due to their prevalence in biologically active compounds . This chemical serves as a crucial intermediate for the synthesis of more complex molecules and is particularly useful in the development of potential inhibitors for various biological targets . As a solid with a molecular weight of 216.24 g/mol (C12H12N2O2), it is suited for applications in visible light-induced C-H functionalization studies, a green and sustainable methodology that is rapidly advancing the derivatization of this heterocyclic framework . This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c15-12(16)9-4-5-14-7-10(8-2-1-3-8)13-11(14)6-9/h4-8H,1-3H2,(H,15,16)

InChI Key

SQYZDXOGASVLJT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CN3C=CC(=CC3=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of radical reactions facilitated by transition metal catalysis, metal-free oxidation, or photocatalysis . The exact conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, it may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues

Imidazo[1,2-a]pyridine-7-carboxylic Acid (CAS 648423-85-2)
  • Structure : Lacks the cyclobutyl group at position 2.
  • Molecular Formula : C₈H₆N₂O₂ (vs. C₁₁H₁₂N₂O₂ for the cyclobutyl derivative).
  • Key Differences :
    • Reduced steric bulk due to absence of cyclobutyl.
    • Lower molecular weight (162.15 g/mol vs. ~204.23 g/mol).
    • Higher solubility in polar solvents due to simpler substituents .
7-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid
  • Structure : Methyl group at position 7; carboxylic acid at position 2.
  • Molecular Formula : C₉H₈N₂O₂.
  • Key Differences :
    • Substituent positions reversed compared to the target compound.
    • Methyl group reduces steric hindrance compared to cyclobutyl.
    • Lower logP (predicted) due to smaller hydrophobic group .
6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic Acid
  • Structure : Bromine at position 6, formyl at position 3, carboxylic acid at 7.
  • Molecular Formula : C₉H₅BrN₂O₃.
  • Formyl group adds electrophilicity, enhancing reactivity in cross-coupling reactions .
3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic Acid (CAS 1159833-34-7)
  • Structure : Methyl groups at positions 3 and 4.
  • Molecular Formula : C₁₀H₁₀N₂O₂.
  • Key Differences :
    • Dual methyl groups enhance lipophilicity (higher logP).
    • Steric effects may hinder binding in enzyme pockets compared to cyclobutyl derivatives .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents logP (Predicted) Solubility (mg/mL)
2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid C₁₁H₁₂N₂O₂ 204.23 Cyclobutyl (C2), COOH (C7) ~1.8 ~10 (pH 7.4)
Imidazo[1,2-a]pyridine-7-carboxylic acid C₈H₆N₂O₂ 162.15 COOH (C7) ~0.5 >50 (pH 7.4)
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid C₉H₈N₂O₂ 176.17 CH₃ (C7), COOH (C2) ~1.2 ~30 (pH 7.4)
6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid C₉H₅BrN₂O₃ 268.96 Br (C6), CHO (C3), COOH (C7) ~2.1 <5 (pH 7.4)
  • Cyclobutyl Impact: The cyclobutyl group in the target compound increases molecular weight and logP compared to non-cyclobutyl analogues, suggesting improved membrane permeability but reduced aqueous solubility .
  • Carboxylic Acid Position: The C7-carboxylic acid in the target compound vs.

Pharmacological Potential

The cyclobutyl group’s rigidity may enhance receptor affinity compared to flexible alkyl chains .

Biological Activity

2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C12H12N2O2
  • Molecular Weight: 220.24 g/mol
  • IUPAC Name: this compound
  • CAS Number: 84734983

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in cancer research. Its mechanism of action primarily involves the modulation of specific protein targets associated with oncogenic pathways.

The compound interacts with various molecular targets, particularly enzymes and receptors involved in cell proliferation and survival. Notably, it has shown efficacy against the ENL YEATS domain, which is implicated in acute leukemia.

Structure-Activity Relationship (SAR)

The structural modifications of the imidazopyridine scaffold significantly influence the biological activity of the compound. For instance, substituting different groups on the cyclobutyl ring has been shown to enhance potency against specific targets:

CompoundENL-H3K27cr HTRF IC50 (µM)ENL(YEATS)-HiBiT CETSA EC50 (µM)
17.09.0
2>50>20
30.0873.0
53.6
613.0
70.2321.5
90.0070.425
10 (SR-0813)0.0250.205

The data show that modifications to the cyclobutyl group can lead to substantial improvements in activity, as evidenced by compound 3's significantly lower IC50 values compared to others .

Case Study: Acute Myeloid Leukemia (AML)

A study focused on the compound's effectiveness against AML cells demonstrated that modifications to the imidazopyridine structure could enhance its therapeutic potential. Specifically, compounds derived from this scaffold showed improved cellular uptake and target engagement, leading to higher rates of apoptosis in leukemic cells .

In Vitro and In Vivo Studies

In vitro assays indicated that the compound inhibited cell proliferation at nanomolar concentrations across various cancer cell lines, including those resistant to conventional therapies. In vivo studies further confirmed its efficacy, showing significant tumor regression in xenograft models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step strategies, such as cyclocondensation of substituted pyridines with cyclobutyl-containing precursors. Key steps include:

  • Cyclobutyl group introduction : Use palladium-catalyzed cross-coupling or nucleophilic substitution to attach the cyclobutyl moiety .
  • Carboxylic acid functionalization : Hydrolysis of ester intermediates under acidic or basic conditions (e.g., LiOH/THF) to yield the final carboxylic acid .
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane). Yields >70% are achievable with rigorous temperature control (e.g., reflux in DMF at 110°C) .

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer :

  • Spectroscopic analysis :
  • NMR : Confirm cyclobutyl protons (δ 2.5–3.5 ppm, multiplet) and carboxylic acid proton (δ 12–13 ppm, broad) in 1^1H NMR. 13^{13}C NMR should show carbonyl carbon at ~170 ppm .
  • IR : Detect carboxylic acid O–H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1680–1720 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ and fragmentation patterns .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., decarboxylated derivatives) indicate instability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay validation :
  • Replicate experiments using standardized protocols (e.g., fixed DMSO concentration ≤1% to avoid solvent interference) .
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to cross-validate results .
  • Batch variability analysis : Perform HPLC-MS to check for impurities (e.g., residual solvents or byproducts) that may modulate activity. Adjust synthetic protocols to minimize variability .

Q. What computational strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on cyclobutyl and carboxylic acid motifs as key pharmacophores .
  • MD simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability. Analyze RMSD and hydrogen-bonding networks .
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and electrostatic potential. Validate with experimental IC50_{50} data from kinase inhibition assays .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Target identification :
  • Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins, followed by streptavidin pull-down and LC-MS/MS analysis .
  • CRISPR-Cas9 screens : Perform genome-wide knockout screens to identify genes whose loss modulates compound efficacy .
  • Pathway analysis : Integrate transcriptomic (RNA-seq) and phosphoproteomic data to map signaling pathways affected by the compound .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data with high variability?

  • Methodological Answer :

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report EC50_{50} values with 95% confidence intervals .
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates. Ensure n ≥ 3 for biological replicates .

Q. How can researchers address batch-to-batch variability in pharmacological studies?

  • Methodological Answer :

  • Quality control :
  • Quantify purity via HPLC (≥95%) and residual solvents via GC-MS for each batch .
  • Use NMR to confirm structural consistency, focusing on cyclobutyl and carboxylic acid regions .
  • Bioactivity normalization : Include a reference compound (e.g., staurosporine for kinase assays) to normalize inter-batch data .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in vitro and in vivo?

  • Methodological Answer :

  • In vitro : Use fume hoods for weighing; avoid dust generation. Wear nitrile gloves, lab coat, and safety goggles .
  • In vivo : Conduct acute toxicity studies (OECD 423) to determine LD50_{50}. Monitor for hepatotoxicity via serum ALT/AST levels .

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